1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
CAS No.: 110999-44-5
Cat. No.: VC20740370
Molecular Formula: C12H2Br6O2
Molecular Weight: 657.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110999-44-5 |
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Molecular Formula | C12H2Br6O2 |
Molecular Weight | 657.6 g/mol |
IUPAC Name | 1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
Standard InChI Key | JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES | C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Chemical Identity and Fundamental Properties
Basic Identification Parameters
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is cataloged in chemical databases with several specific identifiers. It has been assigned the PubChem CID 86300 and is registered under CAS number 110999-44-5 . The compound was first entered into chemical databases on March 27, 2005, with the most recent modification to its entry occurring on March 8, 2025, indicating ongoing curation of information regarding this substance .
Physicochemical Properties
Table 1: Fundamental Physicochemical Properties of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
Nomenclature and Alternative Identifiers
Various synonyms and identifiers have been established for this compound to facilitate cross-referencing across different chemical databases and regulatory frameworks:
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1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (primary name)
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1,2,3,4,7,8-hexabromo-dibenzo-p-dioxin
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Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,7,8-hexabromo-
Molecular Structure and Characteristics
Structural Configuration
The molecular backbone of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin consists of two benzene rings interconnected by two oxygen atoms, forming the characteristic dibenzo-p-dioxin framework. The distinctive feature of this specific congener is the placement of six bromine atoms at positions 1, 2, 3, 4, 7, and 8 of this framework . This substitution pattern is significant from both chemical stability and toxicological perspectives, as congeners with halogens at the 2, 3, 7, and 8 positions generally demonstrate enhanced stability and potentially greater biological activity.
Chemical Representation Systems
For computational and database purposes, the compound can be represented using several standardized chemical notation systems:
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SMILES Notation: C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
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InChI: InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
These standardized representations facilitate computational analysis, database searching, and structural comparison with related compounds.
Structural Comparison with Chlorinated Analogues
The brominated structure differs from its chlorinated counterpart, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin, primarily in the atomic radius of the halogen substituents. Bromine atoms are larger than chlorine atoms, which impacts bond lengths, molecular geometry, and potentially the compound's interaction with biological receptors. This structural distinction may influence environmental fate, bioaccumulation potential, and toxicological properties.
Analytical Chemistry Aspects
Detection and Quantification
The analysis of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in environmental and biological samples would likely require sophisticated analytical techniques similar to those employed for chlorinated dioxins. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) would be the preferred analytical approach, given the need for congener-specific identification and quantification at potentially trace concentrations.
Analytical Parameters for Identification
Table 2: Key Analytical Parameters for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin Identification
Parameter | Value | Analytical Significance |
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Molecular Weight | 657.6 g/mol | Mass spectrometric detection and confirmation |
InChIKey | JGZILVYVJLWSIH-UHFFFAOYSA-N | Database cross-referencing and compound verification |
Chemical Formula | C12H2Br6O2 | Elemental composition confirmation |
Structural Isomerism | Specific 1,2,3,4,7,8-substitution pattern | Chromatographic separation from other hexabromo congeners |
Comparison with Chlorinated Analogues
Chemical Property Comparison
The brominated and chlorinated hexahalogenated dibenzo-p-dioxins exhibit distinct differences in their physicochemical properties, primarily due to the different atomic properties of bromine versus chlorine:
Table 3: Comparative Analysis of Brominated versus Chlorinated Hexahalodibenzo-p-dioxins
Toxicological Comparison
The chlorinated analog, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin, has been more extensively studied toxicologically. Research indicates that this compound produces toxic effects similar to those of 2,3,7,8-TCDD but typically at higher doses . The relative toxicity of the brominated analog compared to its chlorinated counterpart would depend on several factors, including receptor binding affinity, metabolic stability, and tissue distribution, which require specific investigation.
Research Gaps and Future Directions
Current Knowledge Limitations
The available scientific literature on 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin appears considerably limited compared to the extensive research conducted on chlorinated dioxins. This represents a significant knowledge gap in understanding:
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Specific physicochemical properties determined through direct experimental measurement
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Environmental fate and behavior under various conditions
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Bioaccumulation factors and biomagnification potential in food webs
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Toxicokinetics, including absorption, distribution, metabolism, and excretion
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Compound-specific toxicity equivalence factors for risk assessment
Research Priorities
Future research priorities for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin should include:
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Comprehensive physicochemical characterization through direct experimental measurement
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Environmental monitoring to establish background concentrations in various matrices
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Toxicological studies to determine receptor binding affinity and biological potency
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Development of analytical methods optimized specifically for brominated dioxin detection
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Establishment of appropriate regulatory standards based on compound-specific risk assessment
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